2-Methyl-2-(2-naphthyloxy)propanoyl chloride

Descripción general

Descripción

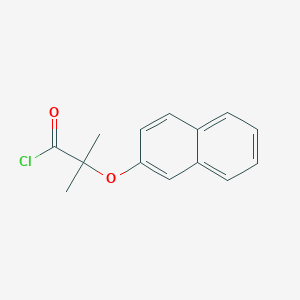

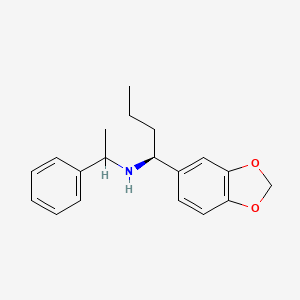

2-Methyl-2-(2-naphthyloxy)propanoyl chloride is a chemical compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(2-naphthyloxy)propanoyl chloride consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Kinetic Resolution in Synthesis of Beta-Adrenergic Blockers

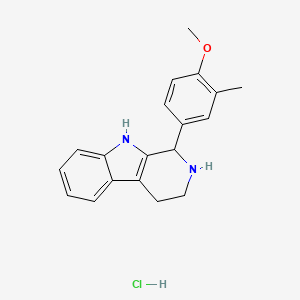

The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic blocking agents such as propranolol and nadoxolol, demonstrates the relevance of related compounds in pharmaceutical synthesis. This process involves stereoselective hydrolysis of acyl derivatives to obtain highly optically pure intermediates, underlining the precision required in synthesizing medication components (Kapoor et al., 2003).

Advanced Catalysis in Alkylation Reactions

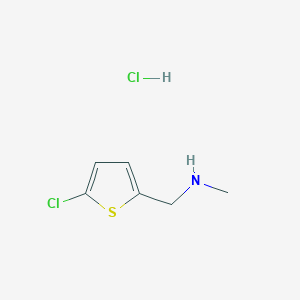

Research on catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin to produce 1-(1-naphthyloxy)-2,3-epoxypropane showcases the application of sophisticated catalytic methods in creating intermediates for drugs like propranolol. This highlights the significance of innovative catalytic strategies in enhancing the efficiency and selectivity of pharmaceutical ingredient synthesis (Jovanovic et al., 2006).

Stereoinversion in Acylation Processes

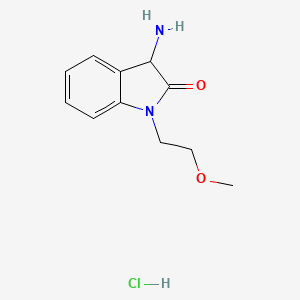

The stereoinversion observed in the diastereoselective acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides, including 2-(1-naphthyloxy)propionyl chloride, illustrates the intricate manipulations possible in synthetic chemistry to achieve desired stereochemical outcomes. Such studies provide insights into the mechanisms of stereoselectivity crucial for developing new pharmaceuticals (Vakarov et al., 2019).

Exploration of Aromatic Compounds in Synthesis

The preparation and application of aromatic compounds, such as the synthesis and study of various naphthyl- and phenyl-derivatives, shed light on the broad utility of these compounds in creating complex molecules. Research in this area often aims to develop new materials or pharmaceuticals with enhanced properties (Balo et al., 2000).

Propiedades

IUPAC Name |

2-methyl-2-naphthalen-2-yloxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUFTJVVURKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(2-naphthyloxy)propanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)

![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)

![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)

![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)

![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)